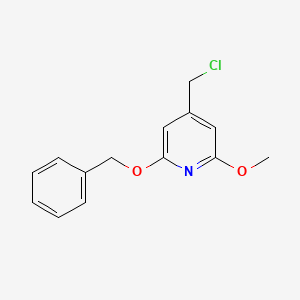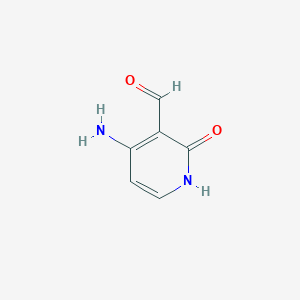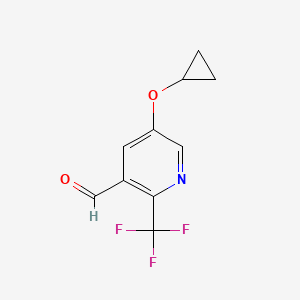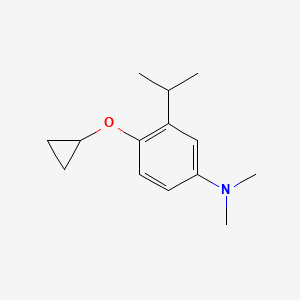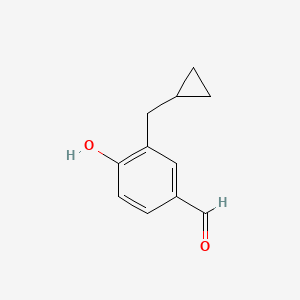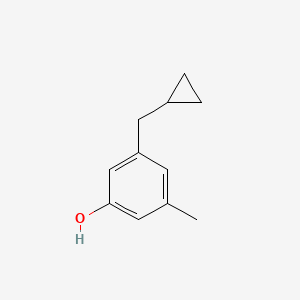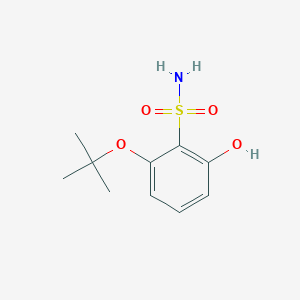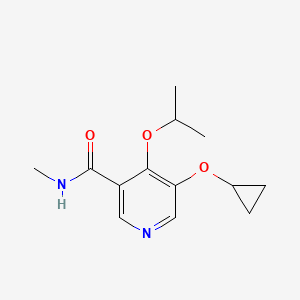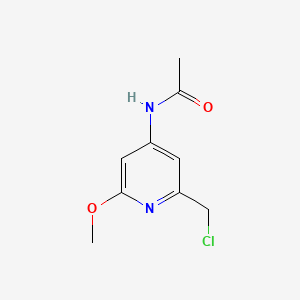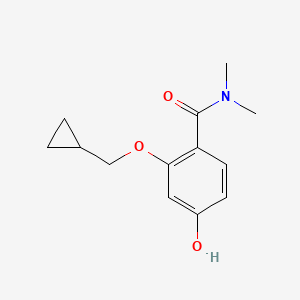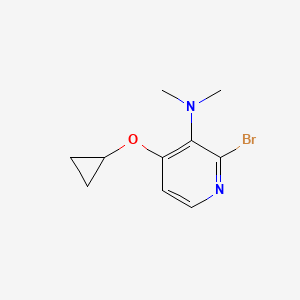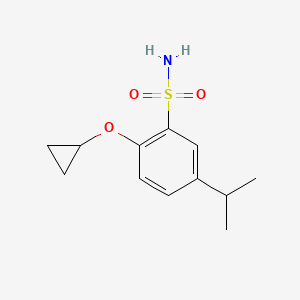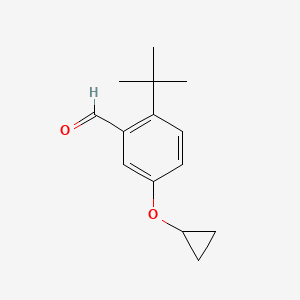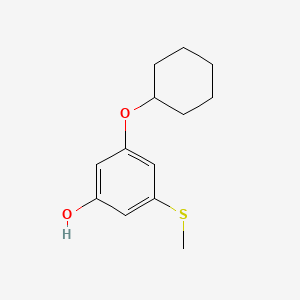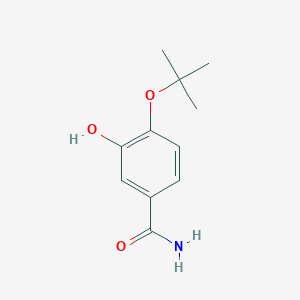
4-Tert-butoxy-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butoxy-3-hydroxybenzamide is an organic compound with a molecular structure that includes a benzene ring substituted with a tert-butoxy group and a hydroxyl group, along with an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-hydroxybenzamide typically involves the introduction of the tert-butoxy group and the hydroxyl group onto a benzene ring, followed by the formation of the amide group. One common method involves the use of tert-butyl alcohol and a suitable catalyst to introduce the tert-butoxy group. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents. The amide group is then formed by reacting the resulting intermediate with an amine or ammonia under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
4-Tert-butoxy-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-tert-butoxy-3-hydroxybenzaldehyde.
Reduction: Formation of 4-tert-butoxy-3-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学的研究の応用
4-Tert-butoxy-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Tert-butoxy-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory activity is likely due to its interaction with the active site of the thrombin enzyme, preventing the conversion of fibrinogen to fibrin .
類似化合物との比較
Similar Compounds
4-Tert-butoxybenzaldehyde: Similar structure but lacks the amide group.
4-Tert-butylbenzamide: Similar structure but lacks the hydroxyl group.
3-Hydroxybenzamide: Similar structure but lacks the tert-butoxy group.
Uniqueness
4-Tert-butoxy-3-hydroxybenzamide is unique due to the presence of both the tert-butoxy and hydroxyl groups on the benzene ring, along with the amide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
3-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-9-5-4-7(10(12)14)6-8(9)13/h4-6,13H,1-3H3,(H2,12,14) |
InChIキー |
OHJGKPXPECLXJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


